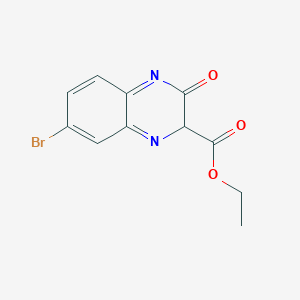![molecular formula C22H22ClFN6OS B12345907 N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345907.png)
N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” is a complex organic compound that features a unique combination of aromatic rings, halogen substituents, and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents used in these steps include halogenating agents, catalysts, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
“N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other heterocyclic structures with halogen substituents, such as:
- N-[(2-bromophenyl)methyl]-2-{[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
- N-[(2-fluorophenyl)methyl]-2-{[11-(4-bromophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of “N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” lies in its specific combination of substituents and heterocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H22ClFN6OS |
|---|---|
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22ClFN6OS/c23-17-4-2-1-3-15(17)12-25-20(31)13-32-22-27-26-21-19-11-18(14-5-7-16(24)8-6-14)28-30(19)10-9-29(21)22/h1-10,18-19,21,26,28H,11-13H2,(H,25,31) |
Clave InChI |
SUMTWANKTMGANY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)SCC(=O)NCC5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12345831.png)
![6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one](/img/structure/B12345836.png)
![N-cyclohexyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345838.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345839.png)
![(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345844.png)
![5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345846.png)
![2-[(3z)-Oxolan-3-ylidene]acetic acid](/img/structure/B12345850.png)
![N-(3,5-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345854.png)
![Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12345863.png)
![N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345869.png)
![N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345874.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345887.png)

![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12345895.png)
